7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
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Overview
Description
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine under high-temperature conditions, often in the presence of a catalyst such as palladium or copper. The reaction may proceed through a series of steps including halogen exchange, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s interaction with receptors or ion channels can also modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
1H-pyrrolo[3,4-c]pyridine: Similar structure but with different positioning of nitrogen atoms.
Uniqueness
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1190317-98-6 |
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Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 |
InChI Key |
ZBEFEIUZLALVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)Cl |
Origin of Product |
United States |
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